6-O-Desmethyl Moxonidine

Description

Properties

IUPAC Name |

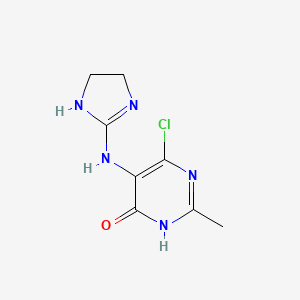

4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWPFBOPWMOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747559 |

Source

|

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352457-33-1 |

Source

|

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-O-Desmethyl Moxonidine chemical structure and properties

This guide provides a comprehensive technical overview of 6-O-Desmethyl Moxonidine, a significant metabolite and impurity of the antihypertensive drug Moxonidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical methodologies, and the biological context of this compound.

Introduction: The Significance of this compound

Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively activates I1-imidazoline receptors, leading to a reduction in sympathetic nervous system outflow and consequently, a decrease in blood pressure.[1][2] The study of its metabolites is crucial for a complete understanding of its pharmacology, and potential toxicological profile. This compound has been identified as a key related substance of Moxonidine.[1] It is also formally listed as "Moxonidine EP Impurity D" in the European and British Pharmacopoeias, highlighting its importance in the quality control of Moxonidine formulations.[1] As such, a thorough understanding of its chemical structure and properties is paramount for analytical method development, impurity profiling, and metabolic studies.

Chemical Structure and Physicochemical Properties

This compound is structurally similar to its parent compound, Moxonidine, with the key difference being the absence of a methyl group on the oxygen atom at the 6-position of the pyrimidine ring.

Chemical Structure:

IUPAC Name: 4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one[1]

Synonyms: this compound, Moxonidine EP Impurity D, 6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol[1][3][4]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 352457-33-1 | [1][3][5][6][7] |

| Molecular Formula | C₈H₁₀ClN₅O | [4][5][6][7] |

| Molecular Weight | 227.65 g/mol | [1][4][7] |

| Appearance | Off-White Solid | [4] |

| Melting Point | >176°C (decomposes) | [6][7] |

| Solubility | Soluble in Methanol, DMSO | [4] |

| Purity (by HPLC) | ≥95% (typical for reference standards) | [4] |

| Storage | 2-8 °C | [4] |

Biological Context: A Metabolite of Moxonidine

The metabolism of Moxonidine has been studied in various species, including humans and rats.[8][9] After oral administration, Moxonidine is well-absorbed and undergoes metabolism, with the primary route of elimination being renal.[10][11][12] Several metabolites have been identified, arising from oxidation and conjugation pathways.[8][13] Oxidation can occur on the methyl group of the pyrimidine ring or the imidazoline ring.[8][10][11]

While multiple metabolites of Moxonidine have been characterized, including dehydrogenated moxonidine and various hydroxylated forms, the specific metabolic pathway leading to this compound involves the O-demethylation of the methoxy group at the 6-position of the pyrimidine ring.[10][11][14] The pharmacological activity of most Moxonidine metabolites is significantly lower than the parent compound.[8][13] For instance, one study noted that only 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, another metabolite, exhibited a short-lasting and attenuated decrease in blood pressure compared to Moxonidine.[8] The specific biological activity of this compound is not extensively detailed in the available literature, though its presence as a metabolite is confirmed.

Metabolic Pathway of Moxonidine

The following diagram illustrates the metabolic conversion of Moxonidine to this compound.

Caption: Metabolic conversion of Moxonidine to this compound.

Synthesis and Analytical Characterization

Analytical Methodologies

The accurate identification and quantification of this compound, particularly as an impurity in Moxonidine active pharmaceutical ingredients (APIs) and final dosage forms, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.[1][17][18]

Experimental Protocol: A Representative HPLC Method for the Analysis of this compound (Moxonidine EP Impurity D)

This protocol is a representative example based on methodologies described for the analysis of Moxonidine and its impurities.[18][19]

Objective: To develop and validate an HPLC method for the separation and quantification of this compound from Moxonidine and other related impurities.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Ammonium formate buffer (e.g., 40 mM, pH adjusted to 2.8).

-

Reference standards: Moxonidine and this compound.

-

High-purity water and other necessary reagents.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., Acetonitrile:Buffer 80:20 v/v). The exact ratio should be optimized for ideal separation.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 255 nm.[18]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the reference standards of Moxonidine and this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

-

Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration within the expected linear range.

-

Sample Solution: Prepare the test sample (e.g., powdered tablets or API) by dissolving a known amount in the solvent and diluting with the mobile phase to a suitable concentration.

4. Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be achieved by analyzing blank samples, placebo, and stressed samples.

-

Linearity: Analyze a series of solutions with increasing concentrations of this compound to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of the this compound standard into a placebo or sample matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

5. Data Analysis:

-

Identify the peaks of Moxonidine and this compound based on their retention times compared to the reference standards.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical sciences, primarily due to its role as a metabolite and a regulated impurity of the antihypertensive drug Moxonidine. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Moxonidine-based therapies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in the development, manufacturing, and analysis of Moxonidine and its related compounds. Further research into the specific pharmacological and toxicological profile of this compound would provide a more complete picture of its biological significance.

References

-

BioOrganics. Moxonidin : Metabolites. [Link]

-

Naarini Molbio Pharma. This compound. [Link]

-

He, M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]

-

PubMed. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]

-

Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]

-

Semantic Scholar. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]

-

He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 38-48. [Link]

-

Allmpus. Moxonidine EP Impurity D / this compound. [Link]

-

PubChem. Moxonidine. [Link]

-

Wikipedia. Moxonidine. [Link]

-

Semantic Scholar. UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. [Link]

-

Semantic Scholar. Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. [Link]

-

Chrisp, P., & Faulds, D. (1992). Moxonidine. A review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993-1012. [Link]

-

The Merck Index Online. Moxonidine. [Link]

- Google Patents. US9040697B2 - Process for the production of moxonidine.

-

ResearchGate. Identification, synthesis and pharmacological activity of moxonidine metabolites | Request PDF. [Link]

- Google Patents. EP2765131A1 - Process for the production of Moxonidine.

-

Research Journal of Pharmacy and Technology. A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. [Link]

-

Prichard, B. N., et al. (1997). Moxonidine: pharmacology, clinical pharmacology and clinical profile. Clinical and Experimental Hypertension, 19(5-6), 665-679. [Link]

-

ResearchGate. Assay of moxonidine and its impurities | Download Table. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Moxonidine - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. allmpus.com [allmpus.com]

- 5. BioOrganics [bioorganics.biz]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. biosynth.com [biosynth.com]

- 8. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US9040697B2 - Process for the production of moxonidine - Google Patents [patents.google.com]

- 16. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 17. UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis and characterization of 6-O-Desmethyl Moxonidine

An In-Depth Technical Guide to the Synthesis and Characterization of 6-O-Desmethyl Moxonidine (Moxonidine EP Impurity D)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a principal impurity of the antihypertensive drug Moxonidine, designated as Moxonidine EP Impurity D.[1][] Moxonidine is a second-generation centrally acting antihypertensive agent that selectively targets imidazoline I1 receptors.[3][4] The control of impurities is a critical aspect of pharmaceutical quality control, making the synthesis of reference standards such as this compound essential for the development of validated analytical methods. This document outlines a robust synthetic strategy based on O-demethylation, followed by a detailed multi-technique approach for structural confirmation and purity assessment, designed for researchers, chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of this compound

Moxonidine, chemically known as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is an effective medication for mild to moderate essential hypertension.[3][5] Its mechanism involves the reduction of peripheral sympathetic activity, which lowers vascular resistance.[4][6] During the synthesis of Moxonidine or upon its degradation, various impurities can form. Regulatory bodies require that these impurities be identified, quantified, and controlled within strict limits.

This compound (6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol) is a known process-related impurity and potential metabolite.[1] Its structure differs from the parent drug by the absence of a methyl group on the C6-oxygen of the pyrimidine ring, converting the methoxy group into a hydroxyl group. The availability of a pure reference standard of this impurity is paramount for:

-

Analytical Method Development: Establishing the specificity and accuracy of chromatographic methods (e.g., HPLC, HPTLC) used for routine quality control of Moxonidine drug substance and product.[7][8]

-

Peak Identification: Confirming the identity of unknown peaks observed during purity analysis of Moxonidine batches.

-

Forced Degradation Studies: Understanding the degradation pathways of Moxonidine under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

This guide provides the scientific foundation and practical protocols for synthesizing and unequivocally characterizing this critical impurity.

Synthesis of this compound

The core transformation required to produce this compound from Moxonidine is the cleavage of an aryl methyl ether. This is a classic O-demethylation reaction. While various reagents can accomplish this, the selection must account for the other functional groups within the Moxonidine molecule, such as the acid-sensitive imidazoline ring and the chloro- and amino-substituents on the pyrimidine ring.

Rationale for Synthetic Strategy: The Choice of Boron Tribromide (BBr₃)

Boron tribromide (BBr₃) is a superior reagent for this transformation due to its high efficacy and selectivity in cleaving aryl methyl ethers under relatively mild conditions.

-

Expertise & Causality: BBr₃ is a potent Lewis acid that coordinates strongly with the ether oxygen, weakening the C-O bond. The subsequent nucleophilic attack by a bromide ion displaces the methyl group as methyl bromide. This reaction can be conducted at low temperatures (e.g., 0 °C to room temperature), which minimizes potential side reactions and preserves the integrity of the sensitive imidazoline moiety. Alternative reagents like strong protic acids (e.g., HBr) often require harsh, high-temperature conditions that could lead to undesired degradation of the starting material.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the starting material to the final, purified product.

Caption: Synthetic workflow for the O-demethylation of Moxonidine.

Detailed Experimental Protocol

Materials:

-

Moxonidine (Starting Material)

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Moxonidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (approx. 1.5-2.0 eq) dropwise to the stirred solution under a nitrogen atmosphere. The addition should be slow to control any exotherm.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of anhydrous methanol. This will decompose the excess BBr₃. After gas evolution ceases, add water.

-

Workup and Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8. A precipitate of the product may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Methanol/Ethyl Acetate) to yield this compound as a solid.[1]

Characterization and Structural Elucidation

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

The following diagram outlines the logical sequence of analytical techniques used to validate the final compound.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound and for distinguishing it from the starting material, Moxonidine. A stability-indicating reverse-phase method is ideal.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Acetonitrile; B: Ammonium Formate Buffer (pH ~3.0) | A gradient elution (e.g., starting with 10% A to 70% A) is effective for separating the more polar product from the less polar starting material.[8] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at ~255 nm | Moxonidine and its analogs have a strong UV chromophore.[8] |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

Expected Outcome: this compound, being more polar due to the hydroxyl group, will have a shorter retention time than Moxonidine. The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is highly effective for this class of compounds.[9]

-

Expected Molecular Weight: C₈H₁₀ClN₅O = 227.65 g/mol .[1]

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 228.6. This result provides strong evidence of successful demethylation, as the [M+H]⁺ for the starting Moxonidine (C₉H₁₂ClN₅O) is at m/z ≈ 242.7.[9] The 14-mass-unit difference corresponds precisely to the replacement of a -CH₃ group with an -H.[10]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information by mapping the proton environments in the molecule. The comparison between the spectra of Moxonidine and its desmethyl analog is definitive.

| Assignment | Moxonidine (Expected δ, ppm) | This compound (Expected δ, ppm) | Key Observation |

| -OCH₃ | ~3.9 (s, 3H) | Absent | Disappearance of the methoxy singlet is the most critical proof of reaction success. |

| -OH | Absent | ~10-12 (br s, 1H, exchangeable with D₂O) | Appearance of a broad hydroxyl proton signal. |

| -CH₃ (pyrimidine) | ~2.4 (s, 3H) | ~2.3 (s, 3H) | Signal remains, may shift slightly. |

| -CH₂-CH₂- (imidazoline) | ~3.6 (s, 4H) | ~3.5 (s, 4H) | Signal remains, may shift slightly. |

| -NH (amine) | ~8.0-9.0 (br s, 2H) | ~8.0-9.0 (br s, 2H) | Signal remains, may shift slightly. |

Note: Chemical shifts (δ) are approximate and depend on the solvent (e.g., DMSO-d₆). The key is the relative change between the two spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Key Change: The most significant change will be the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹ , which is characteristic of an O-H stretching vibration from the newly formed hydroxyl group. The spectrum of Moxonidine would lack this prominent broad feature. Other characteristic peaks for C-H, C=N, and C-Cl bonds will be present in both spectra.[5]

Conclusion

The synthesis of this compound can be reliably achieved through the O-demethylation of Moxonidine using boron tribromide. This method is effective and proceeds under conditions that preserve the integrity of the core molecular structure. The successful synthesis must be validated by a rigorous characterization protocol. The combined use of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, ¹H NMR for detailed structural mapping, and FTIR for functional group identification provides an unequivocal confirmation of the product's identity and quality. This comprehensive guide serves as a foundational resource for laboratories involved in the synthesis of pharmaceutical reference standards and the quality control of Moxonidine.

References

-

Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. [Link]

-

He, M. M., & Wirth, D. D. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]

-

He, M. M., & Wirth, D. D. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]

-

Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]

-

Identification, synthesis and pharmacological activity of moxonidine metabolites. (2002). ResearchGate. [Link]

-

Suneetha, A., & Rao, D. T. (2014). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 7(10), 1121-1127. [Link]

-

Patel, D., & Patel, N. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Chromatography, 2(2). [Link]

-

Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of clinical pharmacy and therapeutics, 21(6), 379-387. [Link]

-

Moxonidine. (n.d.). Wikipedia. Retrieved from [Link]

- Process for the production of Moxonidine. (2014).

-

Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477-496. [Link]

-

He, M. M., & Wirth, D. D. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar. [Link]

-

Wang, Z., Liu, X., Liu, X., & Li, Y. (2014). Quantitative analysis by reversed-phase high-performance liquid chromatography and retinal neuroprotection after topical administration of moxonidine. International Journal of Ophthalmology, 7(5), 765-771. [Link]

-

Advances in N- and O-demethylation of opiates. (n.d.). Masaryk University. [Link]

-

Mourad, J. J., Le-Jeunne, C., Grimaldi, A., & Milliez, P. (2001). Effects of moxonidine on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study. Journal of hypertension, 19(6), 1151-1156. [Link]

-

Lee, S., & Kim, H. I. (2013). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. PloS one, 8(3), e58556. [Link]

-

Moxonidine EP Impurity D / this compound. (n.d.). Allmpus. Retrieved from [Link]

-

Moxonidine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases catalyze O-demethylation and O, O-demethylenation with widespread roles in benzylisoquinoline alkaloid metabolism in opium poppy. The Journal of biological chemistry, 285(14), 10634-10644. [Link]

-

Chrisp, P., & Faulds, D. (1992). Moxonidine. A review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993-1012. [Link]

- Demethylation of 14-hydroxy substituted alkaloid derivatives. (2009).

-

Stüber, W., & Mutschler, E. (1987). Determination of moxonidine (BDF 5895) in plasma by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of chromatography, 423, 261-267. [Link]

-

Assay of moxonidine and its impurities. (n.d.). ResearchGate. Retrieved from [Link]

-

He, M. M., Czeskis, B. A., & Wirth, D. D. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug metabolism and disposition, 28(1), 23-32. [Link]

-

Farsang, C. (2001). Moxonidine: Clinical Profile. Journal für Klinische und Grundlagen-Kardiologie, 4(4), 197-200. [Link]

-

Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 3. Moxonidine - Wikipedia [en.wikipedia.org]

- 4. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-O-Desmethyl Moxonidine: A Key Metabolite and Impurity of Moxonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Desmethyl Moxonidine, a primary metabolite and significant impurity of the antihypertensive drug Moxonidine, serves as a critical reference point in the pharmaceutical analysis and quality control of its parent compound. This guide provides a comprehensive overview of this compound, including its chemical identity, role in Moxonidine metabolism, pharmacological significance, and detailed analytical methodologies for its quantification. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper, causal understanding of the scientific principles and experimental designs pertinent to this compound.

Core Identity and Physicochemical Characteristics

This compound is recognized in pharmacopeias as Moxonidine EP Impurity D . A thorough understanding of its fundamental properties is essential for any researcher working with Moxonidine and its related substances.

| Property | Value | Source(s) |

| CAS Number | 352457-33-1 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN₅O | [3] |

| Molecular Weight | 227.65 g/mol | [3] |

| IUPAC Name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | [1] |

| Synonyms | 6-Desmethylmoxonidine, Moxonidine Impurity D Chloro-Hydroxy | [1] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage | 2-8°C, Hygroscopic and Light Sensitive | [4] |

The Role of this compound in the Metabolism of Moxonidine

Moxonidine undergoes biotransformation in the body, leading to the formation of several metabolites. This compound is a product of Phase I metabolism, specifically through the O-demethylation of the methoxy group on the pyrimidine ring of the parent Moxonidine molecule. Understanding this metabolic pathway is crucial for pharmacokinetic studies and for predicting potential drug-drug interactions.

The metabolism of moxonidine primarily involves oxidation of the methyl group and the imidazoline ring, leading to various metabolites including hydroxymethyl moxonidine, hydroxy moxonidine, and dehydrogenated moxonidine. While dehydrogenated moxonidine is the major urinary and circulating metabolite, the formation of this compound represents a key metabolic route.[5][6][7]

Caption: Metabolic pathway of Moxonidine leading to this compound.

Synthesis and Formulation

While this compound is primarily encountered as a metabolite, its synthesis is necessary for its use as a reference standard in analytical testing. The chemical synthesis would logically proceed via the demethylation of Moxonidine. Although specific, detailed public-domain synthesis protocols for this particular metabolite are scarce, general organic chemistry principles suggest that this could be achieved using a demethylating agent.

For research purposes, this compound is available from various chemical suppliers as a certified reference material. This availability is critical for the validation of analytical methods aimed at ensuring the purity and quality of Moxonidine active pharmaceutical ingredients (APIs) and final drug products.[1]

Pharmacological Significance

The pharmacological activity of drug metabolites is a key consideration in drug development, as active metabolites can contribute to the therapeutic effect or cause adverse reactions. In the case of Moxonidine, extensive studies have been conducted to evaluate the activity of its major metabolites.

A study that examined seven of the major metabolites of Moxonidine in spontaneously hypertensive rats found that only one, 2-hydroxymethyl-moxonidine, exhibited a short-lasting and attenuated decrease in blood pressure compared to the parent drug.[8] The other tested metabolites were found to be inactive. While this compound was not explicitly named in the results of this particular study, the general finding is that the metabolic products of Moxonidine are significantly less active than the parent compound. This suggests that this compound is unlikely to contribute significantly to the antihypertensive effects of Moxonidine.

Analytical Methodologies for Quantification

The presence of this compound (Impurity D) in Moxonidine drug substances and products must be carefully monitored to ensure they meet the stringent purity requirements of regulatory bodies.[1] This necessitates the development and validation of sensitive and specific analytical methods.

Hydrophilic Interaction Liquid Chromatography (HILIC)

A robust HILIC method has been developed for the simultaneous determination of Moxonidine and its impurities, including this compound.[9][10] This technique is particularly well-suited for separating polar compounds that are poorly retained on traditional reversed-phase columns.

Experimental Protocol: HILIC-UV for Moxonidine and Its Impurities

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Moxonidine API or powdered tablets in the solvent. Dilute as necessary to fall within the calibration range.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak for this compound based on its retention time compared to the reference standard.

-

Quantify the amount of the impurity in the sample using the calibration curve generated from the peak areas of the working standards.

-

Sources

- 1. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of 6-O-Desmethyl Moxonidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 6-O-Desmethyl Moxonidine, a principal metabolite of the second-generation centrally acting antihypertensive agent, moxonidine. Synthesizing available preclinical data, this document details its metabolic origin, chemical identity, and known in vivo cardiovascular effects. While it is established that this compound retains some of the pharmacological activity of its parent compound, this guide also highlights the current gaps in the understanding of its receptor binding affinity, functional activity, and detailed pharmacokinetic profile. This paper serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive drugs and their metabolic pathways.

Introduction: The Significance of Metabolite Profiling in Drug Development

The pharmacological and toxicological assessment of drug metabolites is a critical component of the drug development process. Metabolites can exhibit their own intrinsic activity, contributing to the therapeutic effect or adverse event profile of the parent drug. Moxonidine, a selective agonist at I1-imidazoline receptors, is an effective antihypertensive agent with a favorable side-effect profile compared to older centrally-acting antihypertensives.[1][2] Understanding the pharmacological characteristics of its metabolites is paramount for a complete comprehension of its mechanism of action and overall clinical performance. This compound has been identified as a significant metabolite of moxonidine, necessitating a thorough evaluation of its pharmacological properties.[3][4][5]

Metabolic Pathway and Chemical Identity

This compound is formed via the oxidative metabolism of the parent moxonidine molecule. Specifically, it is the product of the hydroxylation of the methyl group at the 2-position of the pyrimidine ring.[3][6]

Chemical Name: 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine[3]

The metabolic conversion of moxonidine to this compound is a key pathway in its biotransformation.[3][7]

Caption: Metabolic conversion of Moxonidine.

In Vivo Pharmacological Activity

The primary pharmacological activity of interest for a metabolite of an antihypertensive drug is its effect on the cardiovascular system. Preclinical studies have been conducted to evaluate the in vivo effects of the major metabolites of moxonidine, including this compound.

Antihypertensive and Bradycardic Effects

In a key study, seven of the major metabolites of moxonidine were synthesized and evaluated for their effects on blood pressure and heart rate in spontaneously hypertensive rats (SHR).[3][6] Of the metabolites tested, only this compound (referred to as 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine in the study) demonstrated any cardiovascular activity.[3]

The study revealed that intravenous administration of this compound resulted in a decrease in blood pressure. However, this effect was both short-lasting and of a lesser magnitude compared to the antihypertensive effect of the parent compound, moxonidine.[3][6] Additionally, this metabolite was observed to possess some bradycardic (heart rate-lowering) activity.[6] The other six major metabolites tested were found to be inactive in this in vivo model.[3][6]

Table 1: Summary of In Vivo Cardiovascular Effects in Spontaneously Hypertensive Rats

| Compound | Dose (i.v.) | Effect on Blood Pressure | Duration of Action | Effect on Heart Rate | Reference |

| Moxonidine | 3 mg/kg | Significant Decrease | Sustained | Decrease | [3] |

| This compound | 3 mg/kg | Attenuated Decrease | Short-lasting | Decrease | [3][6] |

| Other Major Metabolites | 3 mg/kg | Inactive | - | Inactive | [3][6] |

Receptor Binding and Functional Activity: A Knowledge Gap

A comprehensive understanding of a compound's pharmacological profile necessitates detailed in vitro characterization of its interaction with relevant biological targets. For a metabolite of moxonidine, the primary targets of interest are the I1-imidazoline and α2-adrenergic receptors.[1]

Despite the observation of in vivo activity, there is a notable absence of publicly available data on the receptor binding affinity and functional activity of this compound. To fully characterize this metabolite, the following experimental data are required:

-

Receptor Binding Affinity: Determination of the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for I1-imidazoline and α2-adrenergic receptors. This would be crucial for assessing its potency and selectivity.

-

Functional Activity: In vitro functional assays, such as GTPγS binding or second messenger assays, are necessary to determine whether this compound acts as an agonist, antagonist, or partial agonist at these receptors, and to quantify its efficacy and potency.

Proposed Experimental Workflow for Receptor Characterization

The following outlines a standard experimental workflow for characterizing the receptor pharmacology of a compound like this compound.

Caption: Proposed workflow for receptor characterization.

Pharmacokinetics: An Unexplored Frontier

While the metabolic pathway leading to the formation of this compound is established, its own pharmacokinetic profile remains largely uncharacterized. A comprehensive understanding would require the determination of key parameters such as:

-

Absorption: Bioavailability following oral administration.

-

Distribution: Volume of distribution and tissue penetration.

-

Metabolism: Further metabolic fate of this compound.

-

Excretion: Elimination half-life and clearance rate.

The development of a validated analytical method for the quantification of this compound in biological matrices would be a prerequisite for such studies.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of moxonidine, exhibiting a transient and attenuated antihypertensive effect in preclinical models.[3][6] This activity, although less potent than the parent compound, suggests that it may contribute, albeit to a lesser extent, to the overall therapeutic effect of moxonidine.

However, significant gaps remain in our understanding of its pharmacological profile. Future research should prioritize the in vitro characterization of its receptor binding affinity and functional activity at I1-imidazoline and α2-adrenergic receptors. Furthermore, detailed pharmacokinetic studies are warranted to fully elucidate its absorption, distribution, metabolism, and excretion. A more comprehensive in vivo characterization, including dose-response studies and evaluation in different models of hypertension, would also be beneficial.

The elucidation of the complete pharmacological and pharmacokinetic profile of this compound will provide a more nuanced understanding of the clinical pharmacology of moxonidine and contribute to the broader knowledge base of drug metabolite activity.

References

-

Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34. [Link]

-

He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334–342. [Link]

-

He, M. M., Abraham, T. L., Lindsay, T. J., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407–1416. [Link]

-

He, M. M., et al. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]

- Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477–496.

-

He, M. M., Abraham, T. L., Lindsay, T. J., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407–1416. [Link]

- Prichard, B. N., & Owens, C. W. (1988). The influence of renal function on the clinical pharmacokinetics of moxonidine. Clinical Pharmacokinetics, 14(2), 118–126.

-

Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., Graves, M. E., Schafer, S. G., & Christen, M. O. (1994). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Journal of Cardiovascular Pharmacology, 24 Suppl 1, S10-21. [Link]

-

Ernsberger, P. (2000). Pharmacology of moxonidine: an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 35(7 Suppl 4), S27-41. [Link]

-

Mukaddam-Daher, S., et al. (2010). Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt. British Journal of Pharmacology, 160(7), 1723–1736. [Link]

-

Ernsberger, P., Westbrooks, K. L., Christen, M. O., & Schafer, S. G. (1992). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S1-10. [Link]

-

Head, G. A., & Mayorov, D. N. (2001). Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice. British Journal of Pharmacology, 133(6), 893–902. [Link]

-

Bousquet, P., Greney, H., Bruban, V., Schann, S., & Feldman, J. (1999). I1-imidazoline-receptor agonists in the treatment of hypertension: an appraisal of clinical experience. Journal of Cardiovascular Pharmacology, 34 Suppl 4, S41-4. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221–7227. [Link]

-

Wang, Y., et al. (2023). Moxonidine Increases Uptake of Oxidised Low-Density Lipoprotein in Cultured Vascular Smooth Muscle Cells and Inhibits Atherosclerosis in Apolipoprotein E-Deficient Mice. International Journal of Molecular Sciences, 24(4), 3747. [Link]

-

Messerli, F. H. (2000). Moxonidine: a new and versatile antihypertensive. Journal of cardiovascular pharmacology, 35(7 Suppl 4), S42-5. [Link]

-

Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of clinical pharmacology, 36(11), 978–987. [Link]

Sources

- 1. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of Moxonidine and the Pharmacological Profile of its Metabolites, Including 6-O-Desmethyl Moxonidine, in Animal Models

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo assessment of the antihypertensive agent moxonidine and its metabolites in relevant animal models. We will delve into the core mechanisms of action, present detailed experimental protocols for evaluating cardiovascular and sympatholytic effects, and clarify the pharmacological role of its metabolic byproducts, including 6-O-desmethyl moxonidine.

Introduction: Moxonidine and its Central Mechanism of Action

Moxonidine is a second-generation, centrally acting antihypertensive drug that lowers blood pressure by reducing sympathetic nervous system activity.[1][2][3][4][5][6][7] Its primary site of action is the rostral ventrolateral medulla (RVLM) in the brainstem, a key region for cardiovascular control.[2][4][8] Moxonidine is a selective agonist for the imidazoline I1 receptor, and it is this selectivity that distinguishes it from older centrally acting antihypertensives like clonidine, which have a higher affinity for α2-adrenergic receptors and are associated with more significant side effects such as sedation and dry mouth.[1][8] Moxonidine's affinity for the I1-imidazoline receptor is approximately 33 times greater than its affinity for the α2-receptor.[1][4]

Activation of I1-imidazoline receptors in the RVLM by moxonidine leads to a decrease in sympathetic outflow, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[8][9] This central sympatholytic effect also leads to a reduction in circulating levels of norepinephrine and epinephrine.[3][4][10]

Moxonidine Metabolism: An Overview

Moxonidine is well-absorbed after oral administration and is primarily eliminated via the kidneys.[11][12] While a significant portion of the drug is excreted unchanged, it does undergo metabolism to form several metabolites.[11][12] The main metabolic pathways involve oxidation of the methyl group and the imidazoline ring.[11][12] This results in the formation of metabolites such as hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine.[11][12] The dehydrogenated form is the major circulating and urinary metabolite in humans.[11][12] "this compound" is another identified metabolite of the parent compound.

The Pharmacological Contribution of Moxonidine Metabolites: A Case for the Parent Compound

A critical aspect of understanding the in vivo effects of moxonidine is to determine the contribution of its metabolites to its overall antihypertensive activity. Extensive research has been conducted to elucidate this, and the evidence strongly indicates that moxonidine itself is the primary active agent.

A pivotal study synthesized seven of the major metabolites of moxonidine and evaluated their effects on blood pressure and heart rate in spontaneously hypertensive rats (SHR). The results of this study were clear: only one metabolite, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, demonstrated any blood pressure-lowering effect. However, this effect was significantly attenuated in both magnitude and duration compared to the parent moxonidine. Other major metabolites, including the dehydrogenated form, were found to be inactive.

The antihypertensive effects of the 4,5-dehydromoxonidine and guanidine metabolites are only 1/10 and 1/100, respectively, of the effect of moxonidine. While this compound is a known metabolite, the lack of significant pharmacological activity from the other major metabolites strongly suggests that it does not play a meaningful role in the in vivo antihypertensive effects of moxonidine. Therefore, for the purposes of in vivo pharmacological assessment of moxonidine's therapeutic effects, the focus should remain on the parent compound.

In Vivo Assessment of Antihypertensive Effects in Animal Models

The selection of an appropriate animal model is crucial for the accurate in vivo characterization of an antihypertensive agent. Rodent models are most commonly used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulations.

Selection of Animal Models

Several rodent models are available to mimic human hypertension.[12] These can be broadly categorized as:

-

Genetically-induced: Spontaneously Hypertensive Rat (SHR), stroke-prone SHR, and Dahl Salt-Sensitive Rats.[12] The SHR is a widely used model that closely resembles essential hypertension in humans.

-

Pharmacologically-induced: Angiotensin II (Ang II)-induced hypertension, deoxycorticosterone acetate (DOCA)-salt-induced hypertension, and L-NAME-induced hypertension.[12]

-

Surgically-induced: Two-kidney, one-clip (2K1C) or one-kidney, one-clip (1K1C) models of renovascular hypertension.[12]

For studying the centrally mediated effects of moxonidine, the Spontaneously Hypertensive Rat (SHR) is an excellent choice. SHRs exhibit a genetically determined increase in blood pressure that develops with age and is associated with increased sympathetic nervous system activity, making it a clinically relevant model for this class of drugs.

Experimental Protocol: Direct Blood Pressure Measurement in Conscious, Unrestrained SHRs

This protocol describes the continuous measurement of arterial blood pressure and heart rate in conscious SHRs, which is considered the gold standard for cardiovascular assessment as it avoids the confounding effects of anesthesia.

Step-by-Step Methodology:

-

Animal Acclimatization: House male SHRs (14-16 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to surgery. Provide ad libitum access to standard chow and water.

-

Surgical Implantation of Radiotelemetry Transmitters:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Aseptically implant a radiotelemetry transmitter (e.g., Data Sciences International) into the peritoneal cavity.

-

Insert the transmitter's catheter into the abdominal aorta, distal to the renal arteries, and secure it with surgical glue and sutures.

-

Close the abdominal muscle and skin with sutures.

-

Administer post-operative analgesics as required and allow the animal to recover for at least 7-10 days.

-

-

Baseline Data Collection: Once fully recovered, record baseline blood pressure, heart rate, and activity for 24-48 hours to establish a stable diurnal rhythm.

-

Drug Administration:

-

Prepare a solution of moxonidine in an appropriate vehicle (e.g., sterile saline).

-

Administer moxonidine via oral gavage or intraperitoneal injection at the desired dose. A vehicle-only group should be included as a control.

-

-

Post-Dosing Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration to capture the full time-course of the drug's effect.

-

Data Analysis: Analyze the telemetry data to determine the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline at various time points after dosing.

Expected Quantitative Data

The following table summarizes the expected effects of moxonidine on cardiovascular parameters in SHRs.

| Parameter | Baseline (Pre-dose) | Peak Effect (Post-Moxonidine) |

| Mean Arterial Pressure (mmHg) | 160 ± 5 | 120 ± 7 |

| Heart Rate (beats/min) | 350 ± 10 | 300 ± 12 |

In Vivo Assessment of Sympatholytic Effects

Given that moxonidine's primary mechanism is the reduction of sympathetic tone, direct measurement of sympathetic nerve activity is essential for a complete in vivo characterization.

Experimental Protocol: Renal Sympathetic Nerve Activity (RSNA) Recording in Anesthetized Rats

This protocol details the measurement of RSNA, a key indicator of sympathetic outflow to the kidneys, in anesthetized normotensive or hypertensive rats.

Step-by-Step Methodology:

-

Animal Preparation:

-

Anesthetize the rat (e.g., with a combination of urethane and alpha-chloralose) and maintain a stable body temperature.

-

Cannulate the trachea for artificial ventilation if necessary.

-

Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

-

Surgical Exposure of the Renal Nerve:

-

Make a retroperitoneal incision to expose the left kidney.

-

Carefully dissect a renal nerve bundle from the surrounding tissue.

-

-

Nerve Recording:

-

Place the intact nerve bundle on a pair of silver wire electrodes.

-

Immerse the nerve and electrodes in mineral oil to prevent drying and for electrical insulation.

-

Amplify and filter the nerve signal (e.g., 100-1000 Hz bandpass).

-

Record the raw nerve activity and integrate it over 1-second intervals.

-

-

Baseline Recording and Drug Administration:

-

Record a stable baseline of RSNA and blood pressure for at least 30 minutes.

-

Administer moxonidine intravenously.

-

-

Post-Dosing Recording and Analysis:

-

Record the changes in RSNA and blood pressure for at least 60 minutes post-dose.

-

At the end of the experiment, administer a ganglionic blocker (e.g., hexamethonium) to confirm that the recorded activity is postganglionic sympathetic nerve discharge. The remaining signal is considered background noise.

-

Express the change in RSNA as a percentage of the baseline activity after subtracting the background noise.

-

Expected Quantitative Data

The following table summarizes the expected effects of moxonidine on RSNA.

| Parameter | Baseline (Pre-dose) | Effect (Post-Moxonidine) |

| Renal Sympathetic Nerve Activity (% of control) | 100% | ↓ by 50-70% |

| Mean Arterial Pressure (mmHg) | 120 ± 5 | ↓ by 30-40 mmHg |

Visualizations

Signaling Pathway of Moxonidine

Caption: Moxonidine's central mechanism of action.

Experimental Workflow for In Vivo Assessment

Sources

- 1. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]

- 6. biosynth.com [biosynth.com]

- 7. BioOrganics [bioorganics.biz]

- 8. benchchem.com [benchchem.com]

- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

An In-Depth Technical Guide on 6-O-Desmethyl Moxonidine as a Metabolite of Moxonidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-O-Desmethyl Moxonidine, a metabolite of the second-generation centrally acting antihypertensive agent, moxonidine. We will delve into the metabolic pathways of moxonidine, with a specific focus on the O-demethylation route leading to this compound, its pharmacological relevance, and the analytical methodologies required for its identification and quantification.

Introduction to Moxonidine and its Metabolism

Moxonidine is a selective agonist at the I1-imidazoline receptor, which is primarily located in the rostral ventrolateral medulla of the brainstem.[1][2] This agonism leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3][4] Unlike older centrally-acting antihypertensives, moxonidine exhibits a higher affinity for I1-imidazoline receptors over α2-adrenergic receptors, which is associated with a more favorable side-effect profile.[1]

The biotransformation of moxonidine is relatively limited, with a significant portion of the drug excreted unchanged in the urine.[5] However, the metabolism that does occur is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways for moxonidine in humans are oxidation and, to a lesser extent, conjugation.[6][7]

The Metabolic Fate of Moxonidine: Major and Minor Pathways

Moxonidine undergoes several metabolic transformations, leading to a variety of metabolites. The main routes of metabolism include:

-

Dehydrogenation: This is a major metabolic pathway, leading to the formation of dehydrogenated moxonidine. This metabolite is a principal circulating and urinary metabolite of moxonidine.[6][8]

-

Oxidation: Oxidation can occur at two primary sites: the imidazoline ring to form hydroxy moxonidine, and the methyl group on the pyrimidine ring to yield hydroxymethyl moxonidine.[6][8] Further oxidation can lead to the formation of dihydroxy moxonidine.[6]

-

O-demethylation: This pathway involves the removal of the methyl group from the 6-methoxy position on the pyrimidine ring, resulting in the formation of This compound .

-

Conjugation: Moxonidine can also undergo Phase II metabolism, forming a cysteine conjugate.[6][8]

Based on available literature, the O-demethylation pathway leading to this compound is considered a minor route of metabolism in humans. The predominant metabolites are the dehydrogenated and oxidized products.

Visualizing the Metabolic Transformation of Moxonidine

Caption: Metabolic Pathways of Moxonidine.

Pharmacological Activity of Moxonidine Metabolites

A critical aspect of drug development is understanding the pharmacological activity of metabolites. For moxonidine, the majority of its metabolites exhibit significantly reduced antihypertensive activity compared to the parent compound.

-

Hydroxymethyl moxonidine has been shown to possess some short-lasting, attenuated blood pressure-lowering effects.[9][10]

-

Other major metabolites, including dehydrogenated moxonidine , are considered to be largely inactive.[10]

While specific quantitative data on the pharmacological activity of This compound is limited in publicly available literature, its status as a minor metabolite suggests its contribution to the overall antihypertensive effect of moxonidine is likely negligible.

Analytical Methodologies for the Study of Moxonidine and its Metabolites

The accurate identification and quantification of moxonidine and its metabolites in biological matrices are essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][8]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., urine, plasma) and remove interfering substances. A common and effective method is protein precipitation followed by solvent evaporation and reconstitution.

Protocol for Urine Sample Preparation:

-

To 5 mL of urine, add 5 mL of acetonitrile and vortex mix.

-

Centrifuge the mixture at approximately 3500 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at approximately 37°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]

Chromatographic Separation and Mass Spectrometric Detection

A robust and reproducible chromatographic method is necessary to separate moxonidine from its various metabolites.

Illustrative HPLC-MS/MS Parameters:

| Parameter | Condition |

| HPLC Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase | A gradient of Methanol and Ammonium Acetate Buffer (e.g., 10 mM, pH 3.43) |

| Flow Rate | 870 µL/min |

| Injection Volume | 5 µL |

| Detection | Tandem Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Visualizing the Analytical Workflow

Caption: Analytical workflow for moxonidine metabolites.

The Role of Cytochrome P450 Enzymes

The oxidative metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver.[11][12][13][14] While the specific CYP isozymes responsible for the O-demethylation of moxonidine have not been definitively identified in the reviewed literature, CYP3A4 is a common enzyme involved in the demethylation of various xenobiotics.[11][15] Further research with human liver microsomes and recombinant CYP enzymes would be necessary to precisely identify the enzymes responsible for the formation of this compound.

Conclusion and Future Directions

This compound is a recognized, albeit minor, metabolite of moxonidine, formed via O-demethylation. The primary metabolic pathways for moxonidine are dehydrogenation and oxidation, yielding metabolites with significantly reduced pharmacological activity. The contribution of this compound to the overall clinical effect of moxonidine is likely insignificant.

For researchers in drug development, a thorough understanding of all metabolic pathways, even minor ones, is crucial for a complete safety and efficacy profile. Future research could focus on:

-

Quantitative analysis to determine the precise percentage of moxonidine metabolized to this compound in a larger human population.

-

Pharmacological screening of synthesized this compound to definitively characterize its activity profile.

-

Reaction phenotyping studies to identify the specific CYP450 isozymes responsible for moxonidine's O-demethylation.

This in-depth guide provides a solid foundation for scientists and researchers working with moxonidine and its metabolites, highlighting the importance of comprehensive metabolic profiling in drug development.

References

-

He, M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]

-

He, M., et al. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]

-

Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]

-

Ernsberger, P., et al. (1995). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Journal of Cardiovascular Pharmacology, 26 Suppl 2, S20-31. [Link]

-

Schachter, M. (1999). Metabolic effects of moxonidine and other centrally acting antihypertensives. Diabetes, Obesity & Metabolism, 1(6), 317-322. [Link]

-

Ernsberger, P. (2009). Pharmacology of Moxonidine: An I1-Imidazoline Receptor Agonist. ResearchGate. [Link]

-

Morris, S. T., & Reid, J. L. (1997). Moxonidine: a review. Journal of Human Hypertension, 11(10), 629-635. [Link]

-

Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. [Link]

-

Kaufmann, K., et al. (1998). I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives. Hypertension, 32(6), 1022-1027. [Link]

-

Ziegler, D., et al. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 27 Suppl 3, S26-37. [Link]

-

He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 49-59. [Link]

-

Wirth, D. D., et al. (2016). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate. [Link]

-

Shishkina, A. A., et al. (2024). [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection]. Sudebno-meditsinskaia ekspertiza, 67(6), 42-47. [Link]

-

van der Mey, D., et al. (1995). Effect of moxonidine on urinary electrolyte excretion and renal haemodynamics in man. European Journal of Clinical Pharmacology, 48(3-4), 203-208. [Link]

-

Prichard, B. N., & Graham, B. R. (1996). Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent. Journal of Human Hypertension, 10 Suppl 1, S21-34. [Link]

-

Ziegler, D., et al. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. PubMed. [Link]

-

Shishkina, A. A., et al. (2024). Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection. ResearchGate. [Link]

-

Milovanović, S., et al. (2012). UPLC method for determination of moxonidine and its degradation products in active pharmaceutical ingredient and pharmaceutical dosage form. Semantic Scholar. [Link]

-

Relling, M. V., et al. (1994). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 45(2), 352-358. [Link]

-

Warrington, J. S., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 50(5), 401-409. [Link]

-

Baumann, P., et al. (1998). Cytochrome P450 enzymes contributing to demethylation of maprotiline in man. Biochemical Pharmacology, 55(6), 817-824. [Link]

-

Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Gufford, B. T., et al. (2017). Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. Pharmacogenetics and Genomics, 27(1), 16-25. [Link]

Sources

- 1. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-O-Desmethyl Moxonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through selective agonism of the imidazoline I1 receptor.[1][2][3] Its major metabolite, 6-O-Desmethyl Moxonidine, also known as dehydrogenated moxonidine, is a significant circulating compound in humans following moxonidine administration.[4][5][6] While the pharmacology of moxonidine is well-established, the specific therapeutic targets and potential of its primary metabolite remain a compelling area for investigation. This guide synthesizes current knowledge and proposes a strategic framework for exploring the therapeutic landscape of this compound, focusing on its interaction with known and novel molecular targets. We will delve into the core pharmacology, propose key experimental workflows, and outline potential therapeutic avenues beyond hypertension.

Introduction: From Parent Drug to Active Metabolite

Moxonidine effectively lowers blood pressure by reducing sympathetic nervous system activity, a mechanism mediated by its action on I1 imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3][7][8] Unlike older centrally-acting antihypertensives such as clonidine, moxonidine exhibits significantly higher selectivity for the I1 receptor over the α2-adrenergic receptor, which is associated with a more favorable side-effect profile, particularly concerning sedation.[1][3][8]

Upon oral administration, moxonidine is well-absorbed and subsequently metabolized.[4][5] Several metabolites have been identified, with the dehydrogenated form, this compound, being the major circulating metabolite in humans.[4][5][6] The central question for drug development professionals is whether this metabolite is merely an inactive byproduct or if it possesses its own pharmacological activity that could be therapeutically exploited. Early research on moxonidine metabolites indicated that most possess attenuated or no significant antihypertensive activity compared to the parent compound.[9] However, a comprehensive evaluation of this compound's activity at various potential targets is warranted to uncover novel therapeutic opportunities.

This guide will focus on two primary, established targets of the parent compound and explore the potential for differential activity of the metabolite, which could unlock new therapeutic indications.

Key Molecular Players:

-

Moxonidine: The parent drug, a selective I1 imidazoline receptor agonist.

-

This compound (Moxonidine EP Impurity D): The primary dehydrogenated metabolite.[10]

Primary Therapeutic Target Analysis

The logical starting point for investigating the therapeutic potential of this compound is to assess its activity at the known targets of moxonidine: the I1 imidazoline receptor and the α2-adrenergic receptor.

Imidazoline I1 Receptor

The I1 receptor is the principal target for moxonidine's antihypertensive effects.[1][2] It is a membrane-bound receptor, and its activation in the RVLM leads to a reduction in sympathetic outflow.[2][7] The signaling pathways coupled to the I1 receptor are distinct from classic G-protein coupled receptors (GPCRs); they involve the generation of second messengers like diacylglycerol and arachidonic acid.[11][12]

Potential Therapeutic Implications of I1 Agonism by this compound:

-

Hypertension: If the metabolite retains significant I1 agonist activity, it could contribute to the long-lasting antihypertensive effect of moxonidine.[8]

-

Metabolic Syndrome: I1 receptor activation has been linked to improved insulin sensitivity and glucose tolerance.[1][7][12] Potent and selective agonism by the metabolite could offer a therapeutic avenue for metabolic disorders.

-

Ocular Hypertension/Glaucoma: Moxonidine has been shown to lower intraocular pressure, suggesting a role for I1 agonists in glaucoma treatment.[2]

-

Neuroprotection: I1 receptor activation may promote neural activity during hypoxic conditions.[13]

Alpha-2 Adrenergic Receptor (α2-AR)